molecular formula C22H30N2O B6012044 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol

2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol

Cat. No.: B6012044
M. Wt: 338.5 g/mol
InChI Key: JZYVPJSXOBPTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol, also known as JB-336, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JB-336 is a novel piperazine derivative that has been synthesized and studied for its biological properties.

Mechanism of Action

The exact mechanism of action of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This inhibition results in vasodilation and increased blood flow, which may contribute to its anti-cancer and neuroprotective effects. This compound has also been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects. This compound has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation in the brain. Additionally, it has been shown to have analgesic and anti-inflammatory effects, which may contribute to its potential use in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is its potential therapeutic applications in various fields of medicine, including oncology and neurology. Additionally, it has been shown to have low toxicity and high selectivity for cancer cells, making it a potential candidate for cancer therapy. One limitation of this compound is its limited availability and high cost, which may hinder its widespread use in research and clinical settings.

Future Directions

There are several future directions for the research and development of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol. One area of interest is the optimization of its synthesis method to improve yield and reduce cost. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Future research may also focus on the development of this compound-based drug delivery systems and the identification of potential drug targets for its use in cancer therapy and neuroprotection.

Synthesis Methods

The synthesis of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that begins with the reaction of N-benzylpiperazine with 4-ethylbenzyl chloride to form 1-benzyl-4-(4-ethylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form this compound. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant activity against several types of cancer, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Properties

IUPAC Name

2-[1-benzyl-4-[(4-ethylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-2-19-8-10-21(11-9-19)16-23-13-14-24(22(18-23)12-15-25)17-20-6-4-3-5-7-20/h3-11,22,25H,2,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYVPJSXOBPTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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